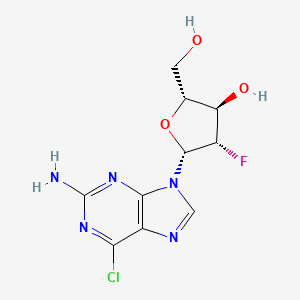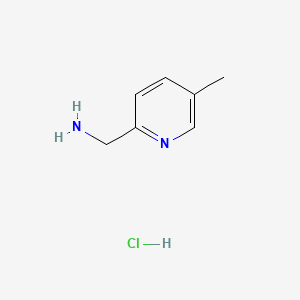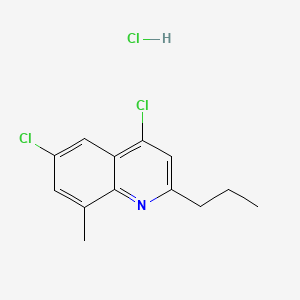
Leucokinin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucokinins (LKs) are a family of neuropeptides first discovered in a cockroach and later identified in numerous insects and several other invertebrates . The LK receptors are only distantly related to other known receptors .
Synthesis Analysis
A member of the Leucokinin family was purified from adults of the fruit fly Drosophila melanogaster. The peptide sequence for Drosophila leucokinin (DLK) was determined as Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide . This makes it the longest member of the family characterized to date . The genomic sequence encoding the DLK peptide has been identified, and the gene has been named pp .Molecular Structure Analysis
The peptide sequence for Drosophila leucokinin (DLK) was determined as Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide . This makes it the longest member of the family characterized to date .Chemical Reactions Analysis
Synthetic DLK peptide was shown to act to stimulate fluid secretion in D. melanogaster Malpighian (renal) tubules by approximately threefold, with an EC 50 of approximately 10 −10 mol l −1, and a secondary effect at approximately 10 −7 mol l −1 . DLK also acted to elevate intracellular [Ca 2+ ] in the Malpighian tubules by approximately threefold, with an EC 50 of 10 −10 to 10 −9 mol l −1 .Physical And Chemical Properties Analysis
Leucokinin II is a fatty acid . It is a diagnostic agent that can be used to identify bacteria, such as Stenotrophomonas maltophilia, which produce β-amino acids .Applications De Recherche Scientifique
Identification and Characterization of Receptors : Leucokinins, including Leucokinin II, are known to bind to specific G-protein-coupled receptors in invertebrates. This interaction has been systematically analyzed in species like Drosophila melanogaster, revealing novel roles for leucokinin in insect biology (Radford, Davies, & Dow, 2002).
Impact on Diuretic Activity and Gut Motility : Leucokinins exhibit myotropic and diuretic activity in invertebrates. For example, in mosquitoes, leucokinins have been observed to influence ion transport, affecting fluid secretion in Malpighian tubules (Hayes, Pannabecker, Hinckley, Holman, Nachman, Petzel, & Beyenbach, 1989).
Role in Fluid Secretion : In Drosophila melanogaster, leucokinins like DLK stimulate fluid secretion in Malpighian tubules, indicating their role in renal function (Terhzaz, O'Connell, Pollock, Kean, Davies, Veenstra, & Dow, 1999).
Influence on Digestive Enzymes : Leucokinins can impact the release of digestive enzymes in certain insects, demonstrating their role in digestion and possibly in nutritional regulation (Harshini, Nachman, & Sreekumar, 2002).
Regulation of Meal Size and Frequency : Research has shown that mutations in leucokinin neuropeptide and receptor genes in Drosophila can lead to changes in meal size and frequency, suggesting a role in feeding behavior and energy balance (Al-Anzi, Armand, Nagamei, Olszewski, Sapin, Waters, Zinn, Wyman, & Benzer, 2010).
Understanding Ion Transport Mechanisms : Studies on the effects of leucokinin on ion transport in Aedes Malpighian tubule segments have provided insights into the mechanisms of diuretic peptide action and ion transport in insect renal systems (Yu & Beyenbach, 2004).
Functional Characterization in Various Species : The characterization of leucokinins and their receptors has been conducted in various species, including Anopheles mosquitoes, revealing the conservation and variation in leucokinin signaling across different insects (Radford, Terhzaz, Cabrero, Davies, & Dow, 2004).
Mécanisme D'action
Leucokinin IV and leucokinin VI, both of which have five of the last six C-terminal amino acids in common with lymnokinin, were able to elicit an increase in calcium concentration in GRL104 KC6 CHO cells at 100 n m or above . This suggests that the Anopheles receptor has a broader specificity for leucokinin ligands than the Drosophila receptor .
Orientations Futures
Leucokinins have attracted substantial attention recently, and it is timely to review what we know about LK signaling in insects and other invertebrates . These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHONWAEDTZVNV-POPCVQDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N10O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)


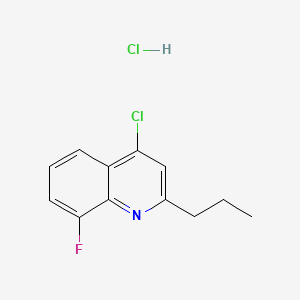
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
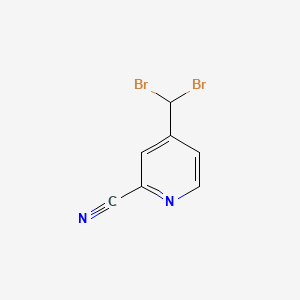
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
